4-(1,4-Oxazepan-4-yl)benzaldehyde
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Overview
Description
4-(1,4-Oxazepan-4-yl)benzaldehyde is a chemical compound with the molecular formula C12H15NO2 and a molecular weight of 205.25 g/mol . It is a heterocyclic compound containing an oxazepane ring attached to a benzaldehyde moiety. This compound is primarily used as a building block in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,4-Oxazepan-4-yl)benzaldehyde typically involves the reaction of 4-formylbenzoic acid with 1,4-oxazepane under specific reaction conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and quantity. The compound is often produced in bulk and stored under inert atmosphere at temperatures between 2-8°C to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
4-(1,4-Oxazepan-4-yl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form primary alcohols.
Substitution: The benzaldehyde moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).
Major Products Formed
Oxidation: Formation of 4-(1,4-Oxazepan-4-yl)benzoic acid.
Reduction: Formation of 4-(1,4-Oxazepan-4-yl)benzyl alcohol.
Substitution: Formation of various substituted benzaldehyde derivatives.
Scientific Research Applications
4-(1,4-Oxazepan-4-yl)benzaldehyde has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(1,4-Oxazepan-4-yl)benzaldehyde involves its interaction with specific molecular targets and pathways. The compound’s aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The oxazepane ring may also contribute to the compound’s overall reactivity and interactions with biological systems .
Comparison with Similar Compounds
Similar Compounds
- 4-(1,4-Diazepan-4-yl)benzaldehyde
- 4-(1,4-Thiazepan-4-yl)benzaldehyde
- 4-(1,4-Piperazin-4-yl)benzaldehyde
Uniqueness
4-(1,4-Oxazepan-4-yl)benzaldehyde is unique due to the presence of the oxazepane ring, which imparts distinct chemical and biological properties compared to similar compounds.
Properties
CAS No. |
1228098-29-0 |
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Molecular Formula |
C12H15NO2 |
Molecular Weight |
205.25 g/mol |
IUPAC Name |
4-(1,4-oxazepan-4-yl)benzaldehyde |
InChI |
InChI=1S/C12H15NO2/c14-10-11-2-4-12(5-3-11)13-6-1-8-15-9-7-13/h2-5,10H,1,6-9H2 |
InChI Key |
SCWPGNLLOAATDJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCOC1)C2=CC=C(C=C2)C=O |
Origin of Product |
United States |
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